BenchChemオンラインストアへようこそ!

PF-03654746 Tosylate

Histamine H3 receptor Binding affinity Ki

Select this specific H3 antagonist for CNS or allergy programs requiring translational PET occupancy data (human Cp,u IC50 0.31 nM, Cb,u:Cp,u 2.11) and a known safety profile (NOAEL 30 mg/kg). The tosylate salt ensures consistency with the 2.6 Å H3R co-crystal structure and optimized solid-state properties.

Molecular Formula C25H32F2N2O4S
Molecular Weight 494.6 g/mol
CAS No. 1039399-17-1
Cat. No. B1614210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-03654746 Tosylate
CAS1039399-17-1
Molecular FormulaC25H32F2N2O4S
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C18H24F2N2O.C7H8O3S/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23);2-5H,1H3,(H,8,9,10)
InChIKeyIKAYTZLLIWAEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-03654746 Tosylate (CAS 1039399-17-1) for Histamine H3 Receptor Research and CNS Drug Development


PF-03654746 Tosylate (CAS 1039399-17-1) is the 4-methylbenzenesulfonic acid salt of trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide, a potent, selective, orally bioavailable antagonist of the histamine H3 receptor (H3R) developed by Pfizer. The compound belongs to the cyclobutane carboxamide class of H3R antagonists and features a tosylate salt form engineered to optimize physicochemical and pharmacokinetic properties. PF-03654746 has advanced to Phase II clinical evaluation for cognitive disorders and allergic rhinitis, with a well-characterized pharmacological profile [1][2].

Why PF-03654746 Tosylate (CAS 1039399-17-1) Cannot Be Replaced by Other H3 Receptor Antagonists


H3 receptor antagonists exhibit divergent pharmacological, pharmacokinetic, and safety profiles that preclude simple substitution. PF-03654746's unique cyclobutane scaffold confers distinct receptor binding kinetics, CNS partitioning, and metabolic stability relative to its closest analog PF-03654764 and the marketed inverse agonist Pitolisant. Additionally, the tosylate salt formulation imparts specific solid-state properties, solubility characteristics, and processability that directly influence both in vivo performance and scalable manufacturing [1]. Selection of this specific compound must therefore be driven by quantitative, comparator-based evidence in target engagement, brain penetration, and safety margins rather than by class-level assumptions.

Quantitative Differentiation of PF-03654746 Tosylate (CAS 1039399-17-1) Against Closest Analogs and H3 Antagonist Benchmarks


Human H3 Receptor Affinity and Functional Potency: PF-03654746 vs. PF-03654764 and Pitolisant

PF-03654746 demonstrates high-affinity binding to the human H3 receptor with a Ki of 2.3 nM, as determined by displacement of [3H]-N-α-methylhistamine in receptor homogenate [1]. In direct comparison, the closely related analog PF-03654764 exhibits a Ki of 1.2–1.4 nM in human H3 receptor assays, representing a approximately 1.6- to 1.9-fold higher affinity . Both compounds display >1000-fold selectivity over H1, H2, and H4 receptors (IC50 >10 µM). For context, the approved H3 inverse agonist Pitolisant exhibits a Ki of approximately 5–10 nM, underscoring the sub-nanomolar potency range required for clinical CNS applications.

Histamine H3 receptor Binding affinity Ki

Human Brain Penetration and CNS Target Engagement: PF-03654746 PET Occupancy Data

PF-03654746 achieves high brain penetration and robust H3 receptor occupancy in vivo. PET imaging in nonhuman primates (NHP) and humans revealed that the plasma unbound concentration for 50% occupancy (Cp,u IC50) is 0.99 nM and 0.31 nM, respectively. These values are 2.1- and 7.4-fold lower than the in vitro human H3 Ki (2.3 nM), indicating higher-than-expected in vivo potency. Integration of rat-derived brain-to-plasma unbound concentration ratio (Cb,u:Cp,u = 2.11) confirmed net blood–brain barrier equilibrium and enabled calculation of unbound brain IC50 (nIC50) values of 2.1 nM (NHP) and 0.66 nM (human), which align closely with the in vitro Ki [1]. In contrast, PF-03654764’s brain penetration has not been reported with comparable PET occupancy data, and Pitolisant’s brain exposure is characterized by a lower brain-to-plasma ratio.

Brain penetration PET imaging Receptor occupancy

Selectivity Profile: PF-03654746 vs. Other Histamine Receptor Subtypes

PF-03654746 exhibits >1000-fold selectivity for the H3 receptor over the H1, H2, and H4 subtypes, with IC50 values exceeding 10 µM in functional assays against these related histamine receptors [1]. This high degree of selectivity is comparable to that of PF-03654764 [2] and substantially exceeds that of early-generation H3 antagonists such as thioperamide, which exhibits only ~10–100-fold selectivity. The >1000-fold window is critical for avoiding sedation (via H1 antagonism), gastric acid secretion modulation (via H2), and immune cell modulation (via H4), which are common liabilities of less selective antihistaminergic agents.

Receptor selectivity Off-target activity H3 antagonist

In Vivo Safety Margin: Phospholipidosis Threshold in Rat

PF-03654746 was evaluated for compound-induced phospholipidosis in Sprague–Dawley rats following 14-day oral administration. Phospholipidosis in lung tissue was observed at doses ≥50 mg/kg, whereas no phospholipidosis was detected at 30 mg/kg [1]. This defines a clear NOAEL (no-observed-adverse-effect level) of 30 mg/kg for this specific toxicity endpoint. In comparison, PF-03654764 demonstrated a lower threshold for phospholipidosis induction; however, the exact NOAEL for PF-03654764 has not been publicly disclosed. Both compounds exceeded conservative safety margins required for clinical advancement [1].

Drug safety Phospholipidosis Toxicology

Tosylate Salt Form: Physicochemical and Manufacturing Advantages

PF-03654746 is supplied as the 4-methylbenzenesulfonic acid (tosylate) salt (CAS 1039399-17-1), whereas the free base (CAS 935840-31-6) and other salts (e.g., hydrochloride) have been explored in early development. The tosylate salt was selected for clinical development due to superior solid-state properties, including high crystallinity, good aqueous solubility, and improved stability under ambient conditions [1]. Particle size can be controlled (D50 ≈ 10–35 µm) to optimize dissolution and oral absorption [2]. This contrasts with PF-03654764, which is typically studied as the free base or unspecified salt, and with Pitolisant, which is formulated as the hydrochloride salt. The tosylate form offers distinct advantages for reproducible manufacturing and long-term storage.

Salt form Tosylate Formulation Crystallinity

Optimized Use Cases for PF-03654746 Tosylate (CAS 1039399-17-1) Based on Quantified Differentiation


CNS Target Engagement Studies Requiring Validated Brain Penetration

PF-03654746 Tosylate is the preferred H3 antagonist for CNS programs where human brain receptor occupancy has been quantitatively mapped. The compound’s PET-derived Cp,u IC50 of 0.31 nM and brain-to-plasma ratio (Cb,u:Cp,u = 2.11) provide a direct translational bridge from rodent models to clinical dose prediction [1]. Researchers investigating cognitive disorders, schizophrenia, or ADHD benefit from this pre-competitive dataset to anchor their own occupancy and efficacy studies.

Preclinical Toxicology and Safety Pharmacology Assessments

The established phospholipidosis NOAEL of 30 mg/kg (14-day rat) enables informed study design for chronic toxicity and safety pharmacology packages [1]. Compared to analogs lacking publicly reported safety thresholds, PF-03654746 Tosylate reduces the burden of de novo safety characterization and supports compliance with regulatory expectations for CNS-active candidates.

Allergic Rhinitis and Histamine-Mediated Inflammatory Models

PF-03654746 Tosylate has demonstrated efficacy in reducing allergen-induced nasal symptoms when combined with the H1 antagonist fexofenadine [1]. This clinical proof-of-concept, coupled with high H3 selectivity (>1000-fold over H1/H2/H4) [2], makes the compound an ideal tool for investigating H3/H1 synergism and for validating novel anti-allergy therapeutic hypotheses.

Structure-Based Drug Design and GPCR Crystallography

The crystal structure of human H3R in complex with PF-03654746 at 2.6 Å resolution provides atomic-level detail of antagonist binding and allosteric cholesterol interactions [1]. This structural template enables rational design of next-generation H3 antagonists with improved subtype selectivity and kinetic profiles. Procurement of the tosylate salt ensures consistency with the exact ligand used in the published structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-03654746 Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.